molecular formula C13H18ClN B13960870 1-Benzyl-3-chloro-3-methylpiperidine

1-Benzyl-3-chloro-3-methylpiperidine

Cat. No.: B13960870
M. Wt: 223.74 g/mol
InChI Key: XCNCHTVXOMFOKN-UHFFFAOYSA-N
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Description

1-Benzyl-3-chloro-3-methylpiperidine is a heterocyclic organic compound that features a piperidine ring substituted with benzyl, chloro, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-chloro-3-methylpiperidine typically involves the reaction of 3-chloro-3-methylpiperidine with benzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-chloro-3-methylpiperidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: The benzyl group can be hydrogenated to form the corresponding piperidine derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethylformamide.

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

    Nucleophilic Substitution: Products include 1-benzyl-3-azido-3-methylpiperidine, 1-benzyl-3-thiocyanato-3-methylpiperidine, and 1-benzyl-3-methoxy-3-methylpiperidine.

    Oxidation: Products include N-oxides and other oxidized derivatives.

    Reduction: Products include 1-benzyl-3-methylpiperidine.

Scientific Research Applications

1-Benzyl-3-chloro-3-methylpiperidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of receptor-ligand interactions and enzyme inhibition.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-chloro-3-methylpiperidine depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or as an inhibitor of specific enzymes. The molecular targets and pathways involved would vary based on the specific biological activity being studied.

Comparison with Similar Compounds

1-Benzyl-3-chloro-3-methylpiperidine can be compared with other similar compounds such as:

    1-Benzyl-3-methylpiperidine: Lacks the chloro group, which may affect its reactivity and biological activity.

    1-Benzyl-4-methylpiperidine: Substitution at a different position on the piperidine ring, leading to different chemical and biological properties.

    1-Benzyl-3-aminopiperidine:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H18ClN

Molecular Weight

223.74 g/mol

IUPAC Name

1-benzyl-3-chloro-3-methylpiperidine

InChI

InChI=1S/C13H18ClN/c1-13(14)8-5-9-15(11-13)10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3

InChI Key

XCNCHTVXOMFOKN-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN(C1)CC2=CC=CC=C2)Cl

Origin of Product

United States

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